

kinetics of oxidation and reduction reactions in corrosion

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Compound of Interest		
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Introduction to the Electrochemical Nature of Corrosion

Corrosion is the degradation of a material, typically a metal, due to electrochemical reactions with its environment.[1][2] Unlike dry corrosion, which involves direct chemical attack, wet or aqueous corrosion is an electrochemical process involving the flow of electrons and ions.[3] This process is analogous to a miniature, short-circuited galvanic cell operating on the metal's surface.[1][4]

For electrochemical corrosion to occur, five essential components must be present:

- Anode: The site where oxidation (loss of electrons) occurs.[4]
- Cathode: The site where reduction (gain of electrons) occurs.[4]
- Electrolyte: An electrically conductive medium (e.g., water with dissolved salts) that allows for ionic transport.[4]
- Electrical Connection: A path for electrons to flow between the anode and cathode, which is provided by the metal itself.[5]
- Potential Difference: A voltage difference must exist between the anodic and cathodic sites.
 [4]



The study of corrosion kinetics focuses on the rate of these electrochemical reactions, which determines how quickly a material degrades.[1][6] While thermodynamics can predict if a corrosion reaction is spontaneous (i.e., if a metal has a tendency to corrode), it provides no information about the speed of the reaction.[6][7] Kinetics, therefore, is essential for predicting the service life of materials.[6][8]

Fundamental Kinetic Principles: Butler-Volmer and Tafel Equations

The rate of electrochemical reactions is quantified as a current density (i), which is the current per unit area of the electrode.[9][10] The relationship between the reaction rate (current density) and the driving force for the reaction (electrode potential, E) is described by fundamental equations of electrochemical kinetics.

The Butler-Volmer Equation

The Butler-Volmer equation is a foundational relationship in electrochemical kinetics that describes how the current density on an electrode depends on the electrode potential.[11][12] It considers that both an anodic (oxidation) and a cathodic (reduction) reaction can occur on the same surface.[12] The equation is:

 $i = i_0 * \{exp[(\alpha_a z F \eta)/(RT)] - exp[-(\alpha_c z F \eta)/(RT)]\}$

Where:

- i is the net current density.[12]
- io is the exchange current density, a crucial kinetic parameter representing the rate of the forward and reverse reactions at equilibrium.[9][12][13] A high io signifies a fast reaction.[9]
- η (eta) is the overpotential (η = E E_{en}), the difference between the actual electrode potential
 (E) and the equilibrium potential (E_{en}).[12][14] It is the extra potential required to drive the reaction at a certain rate.
- α_a and α_c are the anodic and cathodic charge transfer coefficients, respectively.[12]
- z is the number of electrons transferred in the reaction.[12]



- F is the Faraday constant.[12]
- R is the universal gas constant.[12]
- T is the absolute temperature.[12]

The Tafel Equation

When the overpotential (η) is large (typically > 50-100 mV), one of the terms in the Butler-Volmer equation becomes negligible.[11][15] This simplification leads to the Tafel equation, which shows a linear relationship between the overpotential and the logarithm of the current density.[11][14][15]

$$\eta = b * log(i/i_0)$$

This relationship is visualized in a Tafel plot (E vs. log |i|), where the linear regions, known as Tafel slopes (b), can be extrapolated to determine the corrosion current and potential.[11][16]

Anodic and Cathodic Reactions in Corrosion

Any corrosion process can be divided into two or more partial oxidation and reduction reactions.[17] The anodic reaction is the oxidation of the metal, while the cathodic reaction is the reduction of a species from the electrolyte.

Anodic Reaction (Oxidation)

At the anode, the metal dissolves, releasing electrons and forming metal ions (cations).[2][7] M \rightarrow Mⁿ⁺ + ne⁻

This process is the destructive step of corrosion, leading to material loss.[2]

Cathodic Reactions (Reduction)

The electrons released at the anode flow through the metal to the cathode, where they are consumed by a reduction reaction.[2][5] The specific reaction depends on the electrolyte's composition, particularly its pH.

Table 1: Common Anodic and Cathodic Half-Reactions in Corrosion



Reaction Type	Environment	Half-Reaction
Anodic	General	Fe → Fe ²⁺ + 2e ⁻
	General	Zn → Zn²+ + 2e ⁻
	General	$AI \rightarrow AI^{3+} + 3e^{-}$
Cathodic	Acidic (deaerated)	2H ⁺ + 2e ⁻ → H ₂ (gas)[7]
	Neutral/Alkaline (aerated)	$O_2 + 2H_2O + 4e^- \rightarrow 4OH^-[7]$
	Acidic (aerated)	$O_2 + 4H^+ + 4e^- \rightarrow 2H_2O[7]$

| | General | Mⁿ⁺ + ne⁻ → M (Metal Deposition) |

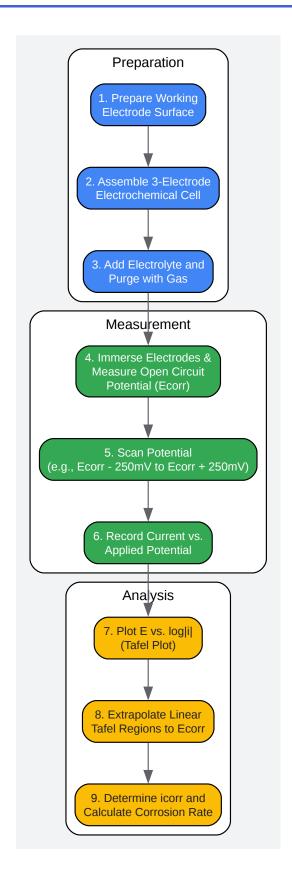
The Mixed Potential Theory

In a corroding system, multiple oxidation and reduction reactions occur simultaneously on the metal surface. The Mixed Potential Theory provides the framework for understanding this process and is based on two key hypotheses:[17]

- Any electrochemical reaction can be divided into two or more partial anodic and cathodic reactions.[17]
- During the reaction, there can be no net accumulation of charge.[17] This means the total rate of oxidation must equal the total rate of reduction.[17][18]

Because the total anodic current must equal the total cathodic current, the individual half-reactions cannot remain at their respective equilibrium potentials. Instead, they polarize towards a common, intermediate potential known as the corrosion potential (Ecorr).[17][19] At this potential, the magnitude of the anodic current equals the magnitude of the cathodic current. This current is the corrosion current (Icorr), and its density (icorr) is directly proportional to the rate of corrosion.[7][20][21]





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